Fmoc-L-DHT(Boc)-OH Fmoc-L-DHT(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 854890-33-8
VCID: VC6019306
InChI: InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C31H32N2O6
Molecular Weight: 528.605

Fmoc-L-DHT(Boc)-OH

CAS No.: 854890-33-8

Cat. No.: VC6019306

Molecular Formula: C31H32N2O6

Molecular Weight: 528.605

* For research use only. Not for human or veterinary use.

Fmoc-L-DHT(Boc)-OH - 854890-33-8

Specification

CAS No. 854890-33-8
Molecular Formula C31H32N2O6
Molecular Weight 528.605
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid
Standard InChI InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1
Standard InChI Key LIFXOFSMECUJGF-SYCQMTRVSA-N
SMILES CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

Fmoc-L-DHT(Boc)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid , belongs to the class of N-protected amino acids. The compound’s structure integrates three critical components:

  • An Fmoc group at the α-amino position, providing base-labile protection during SPPS.

  • A Boc group on the indoline nitrogen, offering acid-labile protection for the side-chain amine.

  • A dihydrotryptophan (DHT) backbone, characterized by a reduced indole ring (indoline), which imposes conformational restrictions on peptide chains .

The stereochemistry at the α-carbon (denoted as L) ensures compatibility with natural amino acids in peptide sequences.

Structural Elucidation and Computational Data

The compound’s 2D and 3D conformational models reveal a rigid indoline moiety connected to a flexible propanoic acid chain (Fig. 1) . Key computed properties include:

  • XLogP3-AA: 5.3, indicating moderate hydrophobicity .

  • Hydrogen bond donors/acceptors: 2 and 6, respectively, influencing solubility and intermolecular interactions .

  • Rotatable bonds: 9, suggesting conformational flexibility in the side chain .

These attributes are critical for predicting solubility, membrane permeability, and aggregation tendencies in peptide design.

Synthetic Utility in Peptide Chemistry

Role of Protecting Groups

The dual protection strategy in Fmoc-L-DHT(Boc)-OH addresses challenges in stepwise peptide assembly:

  • Fmoc Group: Removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative deprotection during SPPS .

  • Boc Group: Cleaved via strong acids like trifluoroacetic acid (TFA), allowing selective side-chain deprotection post-synthesis .

This orthogonal protection scheme ensures high coupling efficiency and minimizes side reactions during elongation of peptide chains.

Incorporation into Peptide Sequences

The dihydrotryptophan residue introduces a β-turn mimetic geometry, stabilizing secondary structures in peptides . For example, cyclic RGD peptides incorporating DHT analogs exhibit enhanced binding affinity to integrins due to preorganized conformations . The indoline ring’s planar geometry also facilitates π-π stacking interactions, critical for protein-ligand recognition.

Physicochemical and Pharmacokinetic Properties

Analytical Characterization

  • Mass Spectrometry: Exact mass = 528.22603674 Da (M+H⁺) .

  • Chromatography: Retention time ≈12.3 min on reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

Applications in Biomedical Research

Conformationally Constrained Peptides

The DHT moiety’s rigid indoline structure is exploited to stabilize β-hairpin and γ-turn motifs in therapeutic peptides. For instance, analogs of somatostatin and endothelin antagonists synthesized with Fmoc-L-DHT(Boc)-OH show improved metabolic stability and receptor selectivity .

Targeted Drug Delivery

Peptides functionalized with DHT residues serve as carriers for tumor-targeting agents. The Boc-protected amine allows post-synthetic modification with fluorescent dyes or chelating agents for imaging and radiotherapy .

Comparative Analysis with Related Derivatives

PropertyFmoc-L-DHT(Boc)-OH Fmoc-Lys(Boc)-OH Fmoc-His(Boc)-OH
Molecular Weight528.6 g/mol468.5 g/mol477.5 g/mol
Protecting GroupsFmoc, BocFmoc, BocFmoc, Boc
Side ChainIndolineε-AmineImidazole
Applicationβ-Turn stabilizationBioconjugationMetal coordination

While Fmoc-Lys(Boc)-OH is preferred for bioconjugation due to its primary amine , Fmoc-L-DHT(Boc)-OH excels in conformational control . Fmoc-His(Boc)-OH, with its imidazole side chain, is pivotal in metallopeptide synthesis .

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